molecular formula C8H10Br2O B12548016 3,4-Dibromo-3-ethenyl-7-oxabicyclo[4.1.0]heptane CAS No. 832110-95-9

3,4-Dibromo-3-ethenyl-7-oxabicyclo[4.1.0]heptane

Cat. No.: B12548016
CAS No.: 832110-95-9
M. Wt: 281.97 g/mol
InChI Key: CVBYQPRINKHAAC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dibromo-3-ethenyl-7-oxabicyclo[4.1.0]heptane typically involves the bromination of 7-oxabicyclo[4.1.0]heptane derivatives. One common method includes the addition of bromine to the double bond of 3-ethenyl-7-oxabicyclo[4.1.0]heptane under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3,4-Dibromo-3-ethenyl-7-oxabicyclo[4.1.0]heptane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4-Dibromo-3-ethenyl-7-oxabicyclo[4.1.0]heptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dibromo-3-ethenyl-7-oxabicyclo[4.1.0]heptane involves its interaction with various molecular targets. The bromine atoms and the ethenyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. These interactions can affect cellular pathways and processes, contributing to its biological activities .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dibromo-1-methyl-7-oxabicyclo[4.1.0]heptane
  • 3,4-Dibromo-7-oxabicyclo[4.1.0]heptane
  • 3,4-Dibromo-1,6-dimethyl-7-oxabicyclo[4.1.0]heptane

Uniqueness

3,4-Dibromo-3-ethenyl-7-oxabicyclo[4.1.0]heptane is unique due to the presence of the ethenyl group, which imparts distinct reactivity compared to its analogs.

Properties

CAS No.

832110-95-9

Molecular Formula

C8H10Br2O

Molecular Weight

281.97 g/mol

IUPAC Name

3,4-dibromo-3-ethenyl-7-oxabicyclo[4.1.0]heptane

InChI

InChI=1S/C8H10Br2O/c1-2-8(10)4-6-5(11-6)3-7(8)9/h2,5-7H,1,3-4H2

InChI Key

CVBYQPRINKHAAC-UHFFFAOYSA-N

Canonical SMILES

C=CC1(CC2C(O2)CC1Br)Br

Origin of Product

United States

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